N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide
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Overview
Description
UCM 765 is a synthetic compound known for its role as a partial agonist of the melatonin MT2 receptor. It has been studied for its potential therapeutic effects, particularly in the fields of sleep regulation and anxiety management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCM 765 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of UCM 765 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
UCM 765 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of UCM 765 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
UCM 765 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating sleep disorders and anxiety.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
UCM 765 exerts its effects by binding to the melatonin MT2 receptor, acting as a partial agonist. This interaction modulates the receptor’s activity, influencing various physiological processes such as sleep regulation and anxiety reduction. The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Ramelteon: Another melatonergic agonist with a higher affinity for MT1 and MT2 receptors.
IIK7: A compound with a similar mechanism of action but different receptor affinity profiles.
Uniqueness of UCM 765
UCM 765 is unique due to its specific partial agonist activity at the melatonin MT2 receptor, which distinguishes it from other compounds like ramelteon and IIK7. This unique activity profile makes it a valuable tool for studying the physiological effects of melatonin receptor modulation .
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-[2-(N-(4-methoxyphenyl)anilino)ethyl]acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-14(20)18-12-13-19(15-6-4-3-5-7-15)16-8-10-17(21-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,18,20) |
InChI Key |
PWTCGLHUMIIRML-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)NCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-((3-methoxyphenyl)phenylamino)ethyl)acetamide UCM 765 UCM-765 UCM765 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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